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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research surrounding
BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). The following
sections detail its mechanism of action, key quantitative data from foundational studies,
experimental protocols for its evaluation, and visual representations of its biological pathways

and experimental workflows.

Core Quantitative Data

BMS-303141 has been characterized through a variety of in vitro and in vivo studies. The
following tables summarize the key quantitative findings from the original research papers.

Table 1: In Vitro Efficacy of BMS-303141
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Parameter Value Cell Line/System Reference

Human Recombinant

IC50 (ACL Inhibition) ~ 0.13 pM [1]
ACL
IC50 (ACL Inhibition,
0.94 uM Human ACL [2]
avg.)
IC50 (Lipid Synthesis) 8 uM HepG2 cells [1]
o No cytotoxicity up to -
Cytotoxicity Not specified [1]
50 uM
IC50 (Cholesterol 45 nM (for analogue
) HepG2 cells [3]
Synthesis) ID0085)

Table 2: In Vivo Efficacy and Dosing of BMS-303141
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Animal Model

Dosing Regimen

Key Findings

Reference

High-fat-fed mice

Not specified

Reduced weight gain,
lowered plasma
cholesterol,
triglycerides, and

glucose.

[2]

HepG2 cell xenograft

mice

5 mg/kg/day (oral) for
8 days

Inhibited tumor
growth. Combination
with sorafenib
significantly reduced
tumor volume and

weight.

[4]

Spontaneous type 2
diabetic mice (db/db)

50 mg/kg/day (oral)
for 30 days

Reduced serum lipids
and renal lipogenic
enzymes (ACC, FAS,
HMGCR). Alleviated
ectopic lipid
accumulation and
inflammation in the

kidneys.

[A105]6107108]

Sepsis-induced

endotoxemia mice

50 mg/kg

(pretreatment)

Inhibited increased
levels of
phosphorylated ACLY
in lung, kidney, and
liver. Decreased
plasma levels of IL-6
and MCP-1.

[9]

Hypercholesterolemic

mice

Oral administration for

six weeks

Analogue 1D0085
significantly reduced
serum total
cholesterol (32.0-
57.3%) and LDL
cholesterol (67.5-
80.2%).

[3]
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Signaling Pathway and Mechanism of Action

BMS-303141 targets ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. ACL
catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the
cytoplasm. This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo
synthesis of fatty acids and cholesterol. By inhibiting ACL, BMS-303141 effectively reduces the
availability of acetyl-CoA for these biosynthetic pathways. This mechanism underlies its
observed effects on lipid metabolism and cancer cell proliferation, as rapidly dividing cells often
exhibit increased de novo lipogenesis.
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Mechanism of Action of BMS-303141
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Caption: Mechanism of action of BMS-303141.

Experimental Protocols
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This section details the methodologies for key experiments cited in the research of BMS-
303141.

In Vitro ACL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-303141
against human ATP-citrate lyase.

Methodology:

The ACL reactions were conducted in a buffer containing 150 uM [14C]citrate (2 pCi/umol)
and 30 ng of human ACL.[2]

e Various concentrations of BMS-303141, dissolved in DMSO, were added to the reaction
mixture. The final DMSO concentration was maintained at 2.5%.[2]

e The reactions were incubated at 37°C for 3 hours.[2]

e The amount of [14C]acetyl-CoA produced was measured to determine the extent of ACL
inhibition.[2]

IC50 values were calculated from the concentration-inhibition curves.[2]

Cell Viability Assay

Objective: To assess the effect of BMS-303141 on the viability of cancer cell lines.
Methodology:

o Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates at a
density of 3x10"3 cells per well and cultured for 24 hours.[4]

e The cells were then treated with varying concentrations of BMS-303141 (0, 10, 20, 30, 40,
50, 60, 70, and 80 uM).[4]

o At 24,48, 72, and 96 hours post-treatment, CCK-8 solution was added to each well.[4]
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o After a 2-hour incubation, the absorbance at 450 nm was measured using a microplate
reader to determine cell viability.[4]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of BMS-303141 in a mouse model.
Methodology:
e BALB/c nude mice were subcutaneously injected with 5x10"7 HepG2 cells.[4]

e When the tumor volume reached approximately 100 mm”3, the mice were randomized into
treatment groups.[4]

» Mice were treated with BMS-303141 at a dose of 5 mg/kg/day via oral gavage for 8
consecutive days.[4]

e Tumor volume was measured every 2 days to monitor the treatment response.[4]
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In Vivo Tumor Xenograft Experimental Workflow
Subcutaneous injection of
HepG2 cells into nude mice
Allow tumors to grow to
~100 mm3
Randomize mice into
treatment groups
Oral gavage with BMS-303141
(5 mg/kg/day for 8 days)
Measure tumor volume
every 2 days
Analyze tumor growth
inhibition

Click to download full resolution via product page

Caption: In vivo tumor xenograft experimental workflow.

Conclusion

BMS-303141 is a well-characterized inhibitor of ATP-citrate lyase with demonstrated efficacy in
both in vitro and in vivo models of metabolic disorders and cancer. Its mechanism of action,
centered on the depletion of cytoplasmic acetyl-CoA, provides a strong rationale for its
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therapeutic potential. The data and protocols summarized in this guide offer a foundational
understanding for researchers and drug development professionals interested in the further
exploration of BMS-303141 and the broader field of ACL inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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